molecular formula C11H13ClFNO3 B14770393 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

Cat. No.: B14770393
M. Wt: 261.68 g/mol
InChI Key: YDOJRZZUSQTYJZ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a hydroxy group and a methoxy-methylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the phenyl ring: The starting material, 4-chloro-3-fluoroaniline, is subjected to a series of reactions to introduce the hydroxy and methoxy groups.

    Amidation: The intermediate product is then reacted with N-methoxy-N-methylamine under appropriate conditions to form the final amide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(4-Chloro-3-fluorophenyl)-3-oxo-N-methoxy-N-methylpropanamide.

    Reduction: Formation of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, while the hydroxy and methoxy-methylamide groups contribute to its overall stability and solubility. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Shares the chloro and fluoro substituents but lacks the hydroxy and amide groups.

    4-Chloro-3-fluorophenylboronic acid: Similar structure but different functional groups.

    3-(4-Chloro-3-fluorophenyl)propionic acid: Contains the chloro and fluoro substituents but has a carboxylic acid group instead of the amide.

Uniqueness

3-(4-Chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H13ClFNO3

Molecular Weight

261.68 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide

InChI

InChI=1S/C11H13ClFNO3/c1-14(17-2)11(16)6-10(15)7-3-4-8(12)9(13)5-7/h3-5,10,15H,6H2,1-2H3

InChI Key

YDOJRZZUSQTYJZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CC(C1=CC(=C(C=C1)Cl)F)O)OC

Origin of Product

United States

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